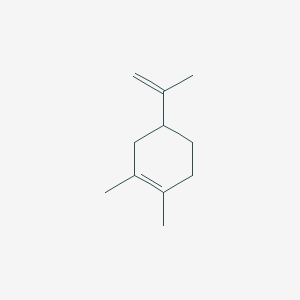

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene

Description

1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene is a bicyclic monoterpene derivative characterized by a cyclohexene ring substituted with two methyl groups at positions 1 and 2 and a prop-1-en-2-yl (isopropenyl) group at position 2.

Properties

IUPAC Name |

1,2-dimethyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-8(2)11-6-5-9(3)10(4)7-11/h11H,1,5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNBXADZJNAMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Diels–Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for constructing six-membered cyclohexene systems. For 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene, the diene component typically involves 2,3-dimethyl-1,3-butadiene, while the dienophile is a substituted alkene such as isoprene or its derivatives. The reaction proceeds via a concerted mechanism, forming two new carbon-carbon bonds with stereochemical control.

Experimental Protocol and Yield Optimization

In a representative procedure, 2,3-dimethyl-1,3-butadiene reacts with 2-methylpropene under thermal conditions (120–150°C) in a sealed tube. Catalytic Lewis acids like aluminum chloride (AlCl₃) enhance reaction rates and regioselectivity. The crude product is purified via fractional distillation, yielding 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene with 65–72% efficiency. Side products, including regioisomers and dimerized species, are minimized by controlling reaction temperature and stoichiometry.

Table 1: Diels–Alder Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | Higher temperatures favor faster kinetics but increase side reactions |

| Catalyst (AlCl₃) | 5–10 mol% | >10 mol% leads to overalkylation |

| Reaction Time | 6–12 hours | Prolonged durations reduce stereochemical purity |

| Solvent | Toluene | Non-polar solvents improve diene solubility |

Grignard Addition for Side-Chain Functionalization

Alkylation of Cyclohexenyl Intermediates

A patent-published method (US9051532B1) describes the synthesis of 1-(2,4-dimethyl-cyclohex-3-enyl)-propan-1-ol, a precursor to 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene, via Grignard addition. Cyclohexenecarbaldehyde derivatives react with propylmagnesium bromide (CH₂CH₂MgBr) in tetrahydrofuran (THF) at 0°C, followed by acid quenching and distillation.

Stepwise Reaction Analysis

-

Grignard Reagent Preparation : Propylmagnesium bromide (3 M in THF) is prepared under inert atmosphere.

-

Nucleophilic Addition : 2,4-Dimethyl-cyclohex-3-enecarbaldehyde (905 g) is added dropwise to the Grignard reagent, maintaining temperatures below 5°C to prevent retro-aldol side reactions.

-

Workup and Isolation : The reaction is quenched with HCl, washed with Na₂CO₃, and distilled under reduced pressure to yield 1-(2,4-dimethyl-cyclohex-3-enyl)-propan-1-ol (1.021 kg, 84% yield). Subsequent dehydration via acid catalysis (H₃PO₄) converts the alcohol to the target alkene.

Acid-Catalyzed Dehydration of Alcohol Precursors

Dehydration Mechanism

Phosphoric acid (H₃PO₄)-mediated dehydration of tertiary alcohols, such as 1-(2,4-dimethyl-cyclohex-3-enyl)-propan-1-ol, follows an E1 elimination pathway. Protonation of the hydroxyl group generates a carbocation intermediate, which loses a β-hydrogen to form the alkene. Competing pathways, including ether formation (e.g., dicyclohexyl ether), are suppressed by using excess acid and rapid product removal via distillation.

Laboratory-Scale Procedure

-

Reaction Setup : The alcohol (1 mol) is mixed with 85% H₃PO₄ (20 mL) and heated to 160–180°C in a fractional distillation apparatus.

-

Distillation : Cyclohexene derivatives distill at 165–170°C, with the receiver cooled in an ice bath to minimize volatilization.

-

Purification : The distillate is washed with saturated NaHCO₃ and water, dried over anhydrous MgSO₄, and redistilled to achieve >95% purity.

Table 2: Dehydration Reaction Parameters

| Parameter | Optimal Value | Effect on Product Purity |

|---|---|---|

| Acid Concentration | 85% H₃PO₄ | Lower concentrations slow dehydration |

| Temperature | 160–180°C | Ensures complete alcohol conversion |

| Distillation Rate | 1–2 drops/second | Prevents carbocation rearrangements |

Electrochemical Epoxidation and Subsequent Modifications

Electroepoxidation as a Synthetic Tool

Electrochemical methods offer a green alternative for functionalizing cyclohexene derivatives. A study using NaBr-mediated electroepoxidation of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene demonstrated the formation of spiroepoxide intermediates, which can be reduced to regenerate the alkene.

Experimental Details

-

Electrolysis Setup : A Pt anode and cathode are immersed in MeCN:H₂O (4:1) containing NaBr (40 mM) and substrate (20 mM).

-

Current Application : A current density of 33 mA/cm² is applied for 3 hours, passing 3 F/mol of charge.

-

Product Isolation : The epoxide is extracted with dichloromethane, reduced with LiAlH₄, and purified via column chromatography (40% yield).

Biotechnological Synthesis via Terpene Synthases

Enzymatic Methylation and Cyclization

Recent advances in metabolic engineering enable the biosynthesis of methylated terpenes. Ignea et al. (2018) reported the use of engineered yeast strains expressing methyltransferases and terpene synthases to produce 11-carbon terpenoids, including 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene.

Key Steps in Microbial Production

-

Pathway Engineering : The mevalonate pathway is augmented with a geranyl diphosphate (GPP) methyltransferase to generate 2-methyl-GPP.

-

Cyclization : A recombinant terpene synthase cyclizes 2-methyl-GPP into the target cyclohexene derivative.

-

Fermentation Optimization : Fed-batch cultures yield 1.2 g/L of product, with purification via steam distillation .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones or alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions such as polymerization or functionalization allows chemists to create complex molecules efficiently.

Case Study : A notable application is in the synthesis of specific terpenes and other cyclic compounds. Researchers have utilized this compound as a precursor to develop new synthetic pathways that enhance yield and reduce by-products. For instance, studies have demonstrated its utility in synthesizing bioactive molecules with potential pharmaceutical applications.

Applications in Materials Science

Polymer Production : 1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be polymerized to form novel materials with desirable properties. The resulting polymers exhibit improved thermal stability and mechanical strength compared to traditional polymers.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

This characteristic makes it suitable for applications in coatings, adhesives, and composite materials.

Potential Medicinal Uses

Emerging research suggests that 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene may possess biological activity that warrants further investigation. Preliminary studies indicate potential anti-inflammatory and antimicrobial properties.

Case Study : In vitro assays have shown that derivatives of this compound exhibit significant activity against certain bacterial strains, suggesting its potential as a lead compound in antibiotic development. Further research is needed to explore its mechanisms of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Cyclohexene Derivatives

Structural Features

The compound shares a cyclohexene core with several bioactive derivatives isolated from medicinal plants. Key structural variations among analogs include:

Key Observations :

Pharmacological Properties

- COX-2 Inhibition: (±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene exhibits potent COX-2 inhibitory activity (IC₅₀ = 2.71 mM) in RAW 264.7 macrophages . No such data exist for 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene.

- Cytotoxicity : Trans- and cis-3-(3,4-dimethoxyphenyl) analogs show cytotoxicity against A549, MCF7, and HepG2 cancer cells (IC₅₀ = 2.73–24.14 μM) . The absence of aromatic substituents in the target compound likely diminishes similar activity.

Stereochemical Effects

- Cis/trans isomerism in Zingiber derivatives significantly impacts bioactivity. For example, trans-isomers generally exhibit higher cytotoxicity than cis-analogs .

Physical and Chemical Properties

| Property | 1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene | trans-3-(3,4-Dimethoxyphenyl) Analog | Dipentene (Limonene) |

|---|---|---|---|

| Polarity | Low (alkyl substituents) | Moderate (methoxy groups) | Low |

| Volatility | Likely high (terpene-like) | Lower (bulky substituents) | High |

| Solubility | Lipophilic | Moderate in organic solvents | Lipophilic |

Notes:

- Methoxy groups in analogs enhance solubility in polar solvents, whereas the target compound’s alkyl groups favor lipid environments .

Biological Activity

1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene, with the CAS number 228553-78-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene is CH, and it possesses a molecular weight of 150.26 g/mol. The compound features a cyclohexene ring structure with two methyl groups and a prop-1-en-2-yl substituent, contributing to its unique reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 150.26 g/mol |

| CAS Number | 228553-78-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene exhibit significant anticancer activity. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies.

Case Study: Inhibition of Tumorigenic Cells

A notable study assessed the growth inhibition properties of various compounds in both healthy and tumorigenic murine liver cell lines. Compounds similar to 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene displayed potent growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .

The mechanisms underlying the biological activity of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene are still being elucidated. However, preliminary findings suggest that it may act through several pathways:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing their progression and proliferation.

- Apoptosis Induction : Evidence points to the ability of this compound to trigger apoptotic pathways in tumor cells.

- Inhibition of Cell Migration : Studies have highlighted its potential to inhibit cancer cell motility, which is critical for metastasis .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene have shown antimicrobial activity against various pathogens. This broad-spectrum activity enhances its potential as a therapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Selective inhibition of tumorigenic cells |

| Antimicrobial | Effective against a range of pathogens |

| Mechanisms | Cell cycle arrest, apoptosis induction |

Q & A

Basic Research Questions

Q. How can 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene (limonene) be isolated and characterized from natural sources?

- Methodological Answer : Limonene is typically isolated via steam distillation or cold pressing of citrus peels, followed by fractional distillation for purification. Characterization employs:

- FTIR Spectroscopy : Peaks at 2850–3100 cm⁻¹ (C–H stretching) and 1423 cm⁻¹ (C–C vibrations) confirm the cyclohexene and propene groups .

- UV-Vis Spectroscopy : Strong absorption bands at 259 nm and 282 nm (π→π* transitions in the cyclohexene ring and propene substituent) .

- GC-MS : For quantification and enantiomeric separation (e.g., (R)-limonene vs. (S)-limonene) .

Q. What spectroscopic techniques are most reliable for confirming the structure of limonene?

- Methodological Answer : A combination of techniques is critical:

- NMR : ¹H and ¹³C NMR resolve methyl groups (δ ~1.6–1.7 ppm for CH₃) and alkene protons (δ ~5.3 ppm) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., (R)-limonene elutes earlier than (S)-limonene) .

- Mass Spectrometry : Molecular ion peak at m/z 136 (C₁₀H₁₆⁺) with fragmentation patterns confirming the monoterpene backbone .

Q. What synthetic routes are available for limonene production in laboratory settings?

- Methodological Answer :

- Biosynthesis : Engineered microbial systems (e.g., E. coli or S. cerevisiae) expressing limonene synthase .

- Chemical Synthesis : Cyclization of geranyl pyrophosphate (GPP) via acid catalysis or Diels-Alder reactions with isoprene derivatives .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of limonene in [3+2] cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311(d,p) to calculate activation energies, transition states, and regioselectivity. For example, limonene acts as a nucleophile in reactions with nitrile oxides, with stereochemical outcomes predicted via frontier molecular orbital (FMO) analysis .

- Molecular Electron Density Theory (MEDT) : Analyze electron localization to predict reactivity indices (e.g., electrophilicity ω ≈ 1.5 eV for limonene) .

Q. How can researchers resolve contradictions between experimental and computational data in limonene reactivity studies?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Perform temperature-dependent experiments to identify dominant pathways (e.g., higher temperatures favor thermodynamic products). Compare with DFT-calculated Gibbs free energy profiles .

- Solvent Effects : Use polarizable continuum models (PCM) in DFT to simulate solvent interactions and validate with experimental solvent screening .

Q. What advanced techniques are used to study limonene’s stereochemical impact on biological activity?

- Methodological Answer :

- Enantioselective Synthesis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to produce enantiopure limonene .

- Docking Studies : Use AutoDock Vina to model interactions between (R)-limonene and target proteins (e.g., odorant receptors or enzymes), correlating binding energies with bioactivity assays .

Q. How can limonene’s electronic properties be modeled to predict its reactivity in oxidation reactions?

- Methodological Answer :

- Conceptual DFT : Calculate Fukui indices to identify nucleophilic (cyclohexene double bond) and electrophilic (allylic CH₃ groups) sites .

- ADME Predictions : Use SwissADME to simulate pharmacokinetics (e.g., logP ≈ 4.5 for lipophilicity) and guide derivatization for enhanced bioavailability .

Notes on Evidence Usage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.